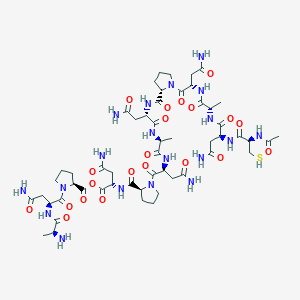

(9Z)-エリスロマイシンAオキシム

概要

説明

Erythromycin oxime is a semi-synthetic derivative of the antibiotic erythromycin, and is used in the laboratory for a variety of research applications. It is a white crystalline powder that is soluble in water and alcohol, and is relatively stable under normal conditions. Erythromycin oxime has been used in the laboratory for a variety of research applications, including synthesis, biochemical and physiological effects, and future directions.

科学的研究の応用

治療薬

オキシムは、エリスロマイシンAオキシムを含め、医療分野で多様な用途を持つ高活性な分子です . それらは、抗炎症、抗菌、抗酸化、抗癌活性で知られています . それらはまた、有機リン系農薬(OP)中毒に対する治療薬でもあります .

抗菌活性

エリスロマイシンAオキシムは、抗菌活性を有することが示されています . これは、新しい抗菌薬の開発のための潜在的な候補となっています。

抗炎症活性

オキシムは、エリスロマイシンAオキシムを含め、抗炎症活性を示すことがわかりました . これは、それらがさまざまな炎症性疾患の治療に用いられる可能性があることを示唆しています。

抗酸化活性

エリスロマイシンAオキシムは、抗酸化活性を示すことが示されています . これは、それが酸化ストレスによって引き起こされる疾患の治療に用いられる可能性があることを意味します。

抗癌活性

エリスロマイシンAオキシムは、抗癌活性を示すことがわかりました . これは、それが新しい抗癌剤の開発に用いられる可能性があることを示唆しています。

有機リン系農薬中毒の治療

オキシムは、エリスロマイシンAオキシムを含め、有機リン系農薬(OP)中毒に対する治療薬として知られています . これは、それらをOP中毒の解毒剤の開発のための潜在的な候補にします。

キナーゼ阻害剤

多くのオキシムはキナーゼ阻害剤であり、40種類以上の異なるキナーゼを阻害することが示されています . これは、エリスロマイシンAオキシムがこれらのキナーゼに関連する疾患の治療に用いられる可能性があることを示唆しています。

抗生物質用途

作用機序

Target of Action

The primary target of (9Z)-Erythromycin A Oxime, like other oximes, is the enzyme acetylcholinesterase (AChE) . AChE plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, which is involved in transmitting signals in the nervous system .

Mode of Action

(9Z)-Erythromycin A Oxime interacts with its target, AChE, by reactivating the enzyme . This is achieved by the oxime’s ability to remove the organophosphorus compound that inhibits AChE . This reactivation allows AChE to continue its role in breaking down acetylcholine, thereby restoring normal nerve function .

Biochemical Pathways

The action of (9Z)-Erythromycin A Oxime affects the biochemical pathway involving acetylcholine. By reactivating AChE, the breakdown of acetylcholine is resumed, which in turn influences the cholinergic pathway that is critical for nerve signal transmission .

Pharmacokinetics

Like other oximes, it is expected to be rapidly absorbed and distributed throughout the body, metabolized, and then excreted .

Result of Action

The result of the action of (9Z)-Erythromycin A Oxime is the restoration of normal nerve function. By reactivating AChE, the enzyme can continue to break down acetylcholine, preventing the accumulation of this neurotransmitter and the subsequent overstimulation of nerves .

Action Environment

The action, efficacy, and stability of (9Z)-Erythromycin A Oxime can be influenced by various environmental factors. These may include the presence of other substances in the body, the pH level, temperature, and the specific characteristics of the organophosphorus compound that the oxime is designed to counteract .

Safety and Hazards

将来の方向性

There is ongoing research to develop erythromycin derivatives with improved stability in acidic conditions, thereby enhancing erythromycin’s bioavailability while simultaneously reducing its toxicity . New macrocyclic derivatives, which could be more potent and less prone to escape bacterial resistance mechanisms, are also continuously evaluated .

生化学分析

Biochemical Properties

Erythromycin oxime plays a crucial role in biochemical reactions, particularly in its interaction with bacterial ribosomes. It binds to the 50S subunit of the bacterial ribosome, inhibiting protein synthesis by blocking the exit tunnel through which nascent polypeptides emerge. This interaction prevents the elongation of the peptide chain, thereby exerting its antibacterial effects. Erythromycin oxime interacts with various enzymes and proteins involved in bacterial protein synthesis, including peptidyl transferase and elongation factors .

Cellular Effects

Erythromycin oxime exerts significant effects on various types of cells and cellular processes. In bacterial cells, it inhibits protein synthesis, leading to the cessation of cell growth and division. This compound also affects cell signaling pathways by interfering with the translation of key regulatory proteins. Additionally, erythromycin oxime influences gene expression by preventing the synthesis of proteins required for transcriptional regulation. In eukaryotic cells, erythromycin oxime can impact cellular metabolism by inhibiting mitochondrial protein synthesis, which may lead to reduced ATP production and altered metabolic flux .

Molecular Mechanism

The molecular mechanism of action of erythromycin oxime involves its binding to the 50S ribosomal subunit, specifically at the peptidyl transferase center. This binding inhibits the formation of peptide bonds between amino acids, effectively halting protein synthesis. Erythromycin oxime also induces conformational changes in the ribosome, further preventing the progression of the nascent polypeptide chain. Additionally, this compound can inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, contributing to its antibacterial properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of erythromycin oxime can change over time due to its stability and degradation. Erythromycin oxime is relatively stable under neutral and slightly acidic conditions but can degrade under highly acidic or basic conditions. Over prolonged periods, the compound may undergo hydrolysis, leading to the formation of inactive by-products. Long-term studies have shown that erythromycin oxime can maintain its antibacterial activity for extended durations, although its efficacy may decrease with time due to gradual degradation .

Dosage Effects in Animal Models

The effects of erythromycin oxime vary with different dosages in animal models. At therapeutic doses, erythromycin oxime effectively inhibits bacterial growth and infection. At higher doses, it may exhibit toxic effects, including hepatotoxicity and gastrointestinal disturbances. Studies in animal models have shown that erythromycin oxime can cause dose-dependent alterations in liver enzyme levels and histopathological changes in liver tissue. Additionally, high doses of erythromycin oxime may lead to adverse effects on the gastrointestinal tract, such as diarrhea and colitis .

Metabolic Pathways

Erythromycin oxime is involved in several metabolic pathways, primarily related to its biotransformation and elimination. The compound undergoes hepatic metabolism, where it is converted into various metabolites through processes such as demethylation and hydroxylation. These metabolites are then excreted via the biliary and renal routes. Erythromycin oxime can also influence metabolic flux by inhibiting the synthesis of proteins involved in key metabolic pathways, such as glycolysis and the tricarboxylic acid cycle .

Transport and Distribution

Within cells and tissues, erythromycin oxime is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with specific transporters and binding proteins, facilitating its uptake and accumulation in target cells. Erythromycin oxime is known to accumulate in tissues with high protein synthesis rates, such as the liver and kidneys. Its distribution is influenced by factors such as tissue perfusion, binding affinity, and cellular uptake mechanisms .

Subcellular Localization

Erythromycin oxime exhibits specific subcellular localization, primarily targeting the ribosomes within the cytoplasm. The compound’s activity is closely associated with its localization to the ribosomal subunits, where it exerts its inhibitory effects on protein synthesis. Additionally, erythromycin oxime may undergo post-translational modifications that direct it to specific cellular compartments or organelles, enhancing its efficacy and specificity .

特性

| { "Design of the Synthesis Pathway": "Erythromycin oxime can be synthesized by the reaction of erythromycin A with hydroxylamine hydrochloride in the presence of a base.", "Starting Materials": [ "Erythromycin A", "Hydroxylamine hydrochloride", "Base (such as sodium hydroxide or potassium hydroxide)", "Solvent (such as methanol or ethanol)" ], "Reaction": [ "Dissolve erythromycin A in the solvent", "Add hydroxylamine hydrochloride and base to the solution", "Stir the mixture at room temperature for several hours", "Acidify the mixture to pH 3-4 with hydrochloric acid", "Extract the product with a suitable solvent (such as ethyl acetate)", "Dry the organic layer over anhydrous sodium sulfate", "Concentrate the solution under reduced pressure to obtain erythromycin oxime" ] } | |

| 13127-18-9 | |

分子式 |

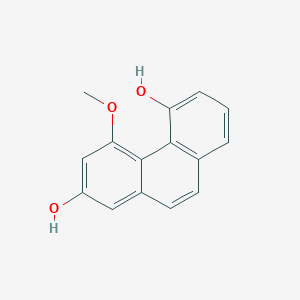

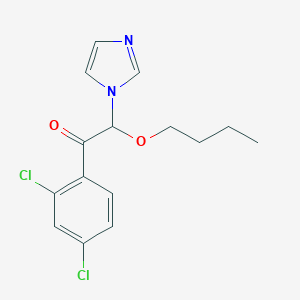

C37H68N2O13 |

分子量 |

748.9 g/mol |

IUPAC名 |

(3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(4S,6S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-10-hydroxyimino-4-[(4R,5R,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one |

InChI |

InChI=1S/C37H68N2O13/c1-14-25-37(10,45)30(41)20(4)27(38-46)18(2)16-35(8,44)32(52-34-28(40)24(39(11)12)15-19(3)48-34)21(5)29(22(6)33(43)50-25)51-26-17-36(9,47-13)31(42)23(7)49-26/h18-26,28-32,34,40-42,44-46H,14-17H2,1-13H3/b38-27+/t18-,19+,20+,21+,22-,23+,24+,25-,26?,28?,29+,30-,31-,32-,34?,35-,36-,37-/m1/s1 |

InChIキー |

KYTWXIARANQMCA-KNHTVBKQSA-N |

異性体SMILES |

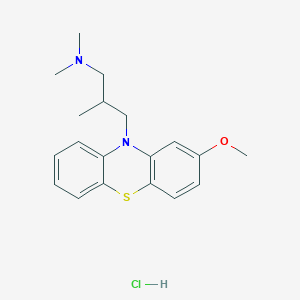

CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N/O)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)OC2C[C@@]([C@@H]([C@@H](O2)C)O)(C)OC)C)OC3C([C@H](C[C@@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O |

SMILES |

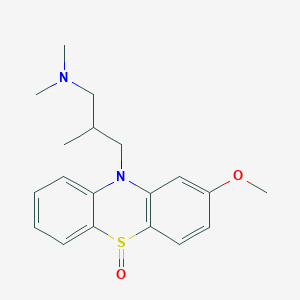

CCC1C(C(C(C(=NO)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O |

正規SMILES |

CCC1C(C(C(C(=NO)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O |

外観 |

White to Off-White Solid |

| 134931-01-4 | |

ピクトグラム |

Environmental Hazard |

純度 |

95% |

同義語 |

9-Erythromycin 9-Oxime; 9-Erythromycin A Oxime; Erythromycin Oxime; _x000B_Roxithromycin Impurity C; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。